monoxyde de carbone;fer;fer(3+);méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diironnonacarbonyl, also known as Diironnonacarbonyl, is a useful research compound. Its molecular formula is C9H3Fe2O9 and its molecular weight is 366.8 g/mol. The purity is usually 95%.

The exact mass of the compound Diironnonacarbonyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diironnonacarbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diironnonacarbonyl including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Nanoparticles

Iron Nanoparticles Production

One of the prominent applications of diiron nonacarbonyl is in the synthesis of iron nanoparticles. Research has shown that thermal decomposition of diiron nonacarbonyl in ionic liquids can yield iron nanoparticles with a median diameter around 10 nm. The synthesis process involves varying temperature and concentration parameters to optimize the properties of the nanoparticles. For instance, experiments conducted at temperatures between 170°C and 200°C demonstrated significant effects on the size and stability of the resulting iron nanoparticles, which are essential for applications in catalysis and biomedical fields .

Table 1: Summary of Iron Nanoparticle Synthesis Parameters

| Parameter | Range | Observations |

|---|---|---|

| Temperature | 170°C - 200°C | Influences particle size and stability |

| Concentration of DINC | 0.1% - 0.9% | Affects yield and dispersion characteristics |

| Solvent Used | n-butyl-3-methylimidazolium tetrafluoroborate | Facilitates nanoparticle formation and stability |

Catalytic Applications

Hydrogenase Model Systems

Diiron nonacarbonyl serves as a model for hydrogenase enzymes, which are crucial for catalyzing hydrogen evolution reactions. This application is particularly relevant in sustainable energy research, where efficient hydrogen production is sought for fuel cells and other energy systems. The compound's ability to facilitate these reactions under mild conditions highlights its potential in green chemistry initiatives.

Table 2: Catalytic Properties of Diiron Nonacarbonyl

| Reaction Type | Catalyst Used | Conditions | Products Obtained |

|---|---|---|---|

| Hydrogen evolution | Diiron nonacarbonyl | Aqueous media | Hydrogen gas |

| Organic synthesis reactions | Diiron nonacarbonyl | Varying temperatures | Various organometallic complexes |

Organic Synthesis

Reactivity with Heterocyclic Systems

Diiron nonacarbonyl exhibits reactivity with heterocyclic compounds, leading to the formation of various organometallic complexes. For example, it can react with compounds like 2,5-dihydrothiophene-1-oxide to produce iron tricarbonyl complexes without rearrangement. This property is valuable in synthetic organic chemistry for developing new materials and compounds.

Materials Science

Nanocomposite Development

The ability to produce stable iron nanoparticles from diiron nonacarbonyl allows for their incorporation into nanocomposites used in various applications, including magnetic materials and catalysts. The thermal stability and magnetic properties of these nanoparticles make them suitable for use in electronic devices and environmental remediation technologies .

Case Study 1: Iron Nanoparticles for Biomedical Applications

A study investigated the use of iron nanoparticles synthesized from diiron nonacarbonyl as drug delivery systems. The nanoparticles demonstrated effective loading and release profiles for anticancer drugs, indicating their potential as carriers in targeted therapy.

Case Study 2: Sustainable Hydrogen Production

Research highlighted the efficiency of diiron nonacarbonyl-based catalysts in hydrogen production from water splitting under solar irradiation. The findings suggest that these catalysts can significantly enhance the rate of hydrogen evolution compared to traditional methods.

Mécanisme D'action

Diironnonacarbonyl, also known as Diiron enneacarbonyl, is an organometallic compound with the formula Fe2(CO)9 . This compound is an important reagent in organometallic chemistry and occasionally used in organic synthesis .

Target of Action

The primary targets of Diironnonacarbonyl are organometallic compounds and organic synthesis reactions . It serves as a more reactive source of Fe(0) than Fe(CO)5 .

Mode of Action

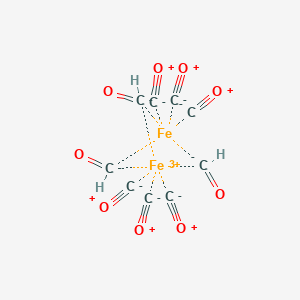

Diironnonacarbonyl consists of a pair of Fe(CO)3 centers linked by three bridging CO ligands . Although older textbooks show an Fe-Fe bond consistent with the 18 electron rule, theoretical analyses have consistently indicated the absence of a direct Fe-Fe bond . This latter model proposes an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls .

Biochemical Pathways

Diironnonacarbonyl is a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene) . In these conversions, it is proposed that small amounts of Fe2(CO)9 dissolve according to the following reaction :

Fe2(CO)9 → Fe(CO)5 + Fe(CO)4(THF) Pharmacokinetics

It is virtually insoluble and decomposes at 373 K before melting .

Result of Action

The result of Diironnonacarbonyl’s action is the formation of compounds of the type Fe(CO)4L and Fe(CO)3(diene) . Oxidative addition of allyl bromide to Diironnonacarbonyl gives the allyl iron (II) derivative .

Action Environment

The action of Diironnonacarbonyl is influenced by environmental factors such as temperature and solvent. Its low solubility in common solvents and decomposition at 373 K before melting limit its use .

Analyse Biochimique

Biochemical Properties

It is known to be a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene) . These conversions are typically conducted as THF slurries . In these conversions, it is proposed that small amounts of Diironnonacarbonyl dissolve according to the following reaction :

Cellular Effects

Its insolubility in common solvents makes it challenging to study its effects on cells.

Molecular Mechanism

It is known that Diironnonacarbonyl can undergo oxidative addition of allyl bromide to give the allyl iron (II) derivative .

Temporal Effects in Laboratory Settings

It is known that Diironnonacarbonyl is virtually insoluble in all common solvents and decomposes at 373 K before melting .

Activité Biologique

Diiron nonacarbonyl, with the formula Fe₂(CO)₉, is a metal carbonyl complex that has garnered attention for its unique chemical properties and potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action.

Synthesis and Structural Characteristics

Diiron nonacarbonyl was first synthesized in 1905 and is notable for being the third metal carbonyl discovered. It is characterized by a D₃h symmetry and consists of two iron centers bonded to nine carbonyl (CO) ligands. Its insolubility in most solvents complicates its study, necessitating solid-state spectroscopic techniques for analysis. Recent studies have utilized infrared and Raman spectroscopy to elucidate its vibrational spectra, confirming the presence of unique bonding configurations within the molecule .

Biological Activity Overview

The biological activity of diiron nonacarbonyl has been investigated primarily in the context of its cytotoxic effects against cancer cell lines. The following sections detail key findings from various studies.

Cytotoxicity Studies

- Cell Lines Tested : Diiron nonacarbonyl has been tested against several cancer cell lines, including A2780 (ovarian cancer) and its cisplatin-resistant variant A2780cisR.

- Mechanism of Action : The cytotoxic mechanism appears to involve redox processes mediated by the iron centers, potentially leading to oxidative stress within the cells. The fragmentation of diiron complexes into monoiron species may also contribute to their antiproliferative effects .

- IC₅₀ Values : Studies have reported varying IC₅₀ values depending on the incubation time and cell type:

| Complex | Cell Line | IC₅₀ (24h) | IC₅₀ (72h) |

|---|---|---|---|

| Diiron Complex 1 | A2780 | 11 µM | 21 µM |

| Diiron Complex 2 | A2780cisR | 2.3 µM | 3.3 µM |

- Comparative Analysis : The monoiron derivative exhibited faster action but lower overall cytotoxicity compared to its diiron precursor, suggesting that while diiron complexes may be better internalized by cells, their fragmentation products could be more reactive once inside .

Case Studies

- Cytotoxicity Against Cancer Cells : One study demonstrated that diiron complexes showed moderate antiproliferative activity against both A2780 and A2780cisR cell lines. The presence of selenium in the ligand structure was noted to enhance biological activity, possibly due to selenium's known anticancer properties .

- Reactivity with Biological Molecules : Another investigation highlighted the interaction of diiron nonacarbonyl with azine derivatives, leading to novel coordination modes that could potentially be exploited for therapeutic applications .

Propriétés

IUPAC Name |

carbon monoxide;iron;iron(3+);methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSNKHFIBINMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Fe2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula, weight, and key spectroscopic features of diiron enneacarbonyl?

A1: Diiron enneacarbonyl is represented by the molecular formula Fe2(CO)9. It possesses a molecular weight of 363.78 g/mol. A prominent characteristic of this compound is its infrared (IR) spectrum, which displays intense absorptions in the carbonyl region, indicative of both bridging and terminal carbonyl ligands. []

Q2: Is diiron enneacarbonyl air-stable? How is it typically stored?

A2: Diiron enneacarbonyl is sensitive to air and moisture. Upon exposure to air, it undergoes decomposition. Therefore, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon, and in a tightly sealed container.

Q3: What are some notable catalytic applications of diiron enneacarbonyl?

A3: Diiron enneacarbonyl demonstrates catalytic activity in various organic reactions. For instance, it has been explored as a catalyst in the hydrogenation of unsaturated aliphatic compounds. [] Furthermore, it has found use in the isomerization of N,N-diallylic or N-allylic N-vinylureas to form N,N-divinylureas. []

Q4: How does diiron enneacarbonyl participate in cycloaddition reactions?

A4: Diiron enneacarbonyl facilitates cycloaddition reactions with substrates like azirines, leading to the formation of novel heterocyclic compounds. [] For example, it enables the coupling and insertion reactions of azirines, resulting in unique nitrogen-containing complexes. []

Q5: Can diiron enneacarbonyl promote the formation of aromatic compounds?

A5: Yes, diiron enneacarbonyl has been employed in the synthesis of aromatic compounds through annelation reactions. It has shown promise in the synthesis of 2,3,5,6-tetramethylene-bicyclo[2.2.0]hexanediironhexacarbonyl, a unique complex where the aromaticity of the benzene ring is disrupted. [] Additionally, it can reduce 7-oxanorbornadienes to functionalized benzenes. []

Q6: How does diiron enneacarbonyl react with thioamides and thioesters?

A6: Upon reaction with diiron enneacarbonyl, α,β-unsaturated thioamides and thioesters form iron tricarbonyl complexes. These complexes can undergo further reactions, including ligand substitution and cyclization with alkynes, yielding cyclopentenone thioamide complexes. []

Q7: What is the outcome of reacting diiron enneacarbonyl with pyrylium iodides?

A7: The reaction of diiron enneacarbonyl with pyrylium iodides has been investigated. [] While the specific details require referring to the cited research, this reaction highlights the versatility of diiron enneacarbonyl in interacting with heterocyclic systems.

Q8: Are there instances where diiron enneacarbonyl leads to rearrangement reactions?

A8: Yes, diiron enneacarbonyl has been implicated in rearrangement reactions. A notable example is its ability to induce the rearrangement of santonin. []

Q9: Has computational chemistry been employed to study diiron enneacarbonyl?

A9: While specific examples are limited within the provided research excerpts, computational chemistry techniques, such as density functional theory (DFT) calculations, could be employed to investigate the electronic structure, bonding, and reactivity of diiron enneacarbonyl. These insights could guide the prediction and optimization of its reactions and catalytic properties.

Q10: How do structural modifications of diiron enneacarbonyl influence its reactivity?

A10: While direct SAR studies on diiron enneacarbonyl might be limited, the provided research hints at the importance of its structure. For instance, replacing carbonyl ligands with other groups could significantly alter its reactivity and catalytic properties. []

Q11: What safety precautions should be taken when handling diiron enneacarbonyl?

A11: Given its air and moisture sensitivity, diiron enneacarbonyl should be handled with care under an inert atmosphere using appropriate glovebox techniques. Proper ventilation is crucial, and contact with skin or eyes should be avoided. It's essential to consult the compound's safety data sheet (SDS) for comprehensive safety information.

Q12: What analytical techniques are commonly used to study diiron enneacarbonyl and its reactions?

A13: Characterizing diiron enneacarbonyl and its reactions often involves techniques such as IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. [, ] These methods provide valuable information about the compound's structure, bonding, and reaction products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.